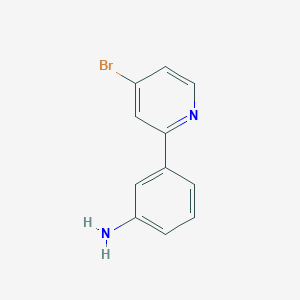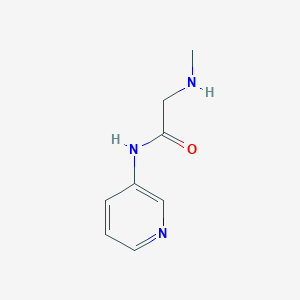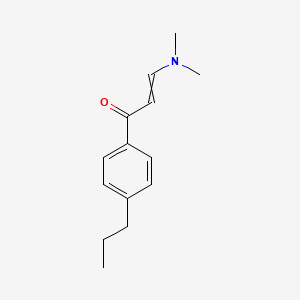
3-(4-Bromopyridin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromopyridin-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a bromine atom at the 4-position and an aniline group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromopyridin-2-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 4-bromopyridine with aniline under basic conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a base like potassium carbonate or sodium hydroxide. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Another method involves the palladium-catalyzed cross-coupling reaction between 4-bromopyridine and aniline using a palladium catalyst, such as palladium acetate, and a ligand like triphenylphosphine. This reaction is performed in the presence of a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide at temperatures ranging from 80-120°C.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromopyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of the compound can yield the corresponding amine or hydrazine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, nitric acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromopyridin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and dyes, contributing to the development of new products with improved properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromopyridin-2-yl)aniline depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways involved in disease progression. The bromine atom and aniline group contribute to its binding affinity and selectivity towards target molecules. In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloropyridin-2-yl)aniline: Similar structure with a chlorine atom instead of bromine.
3-(4-Fluoropyridin-2-yl)aniline: Similar structure with a fluorine atom instead of bromine.
3-(4-Iodopyridin-2-yl)aniline: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-(4-Bromopyridin-2-yl)aniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
3-(4-bromopyridin-2-yl)aniline |
InChI |
InChI=1S/C11H9BrN2/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H,13H2 |
InChI Key |
XXTSYFVFWXPBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)
![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11741133.png)



![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741156.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11741159.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11741166.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741174.png)

![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741189.png)
